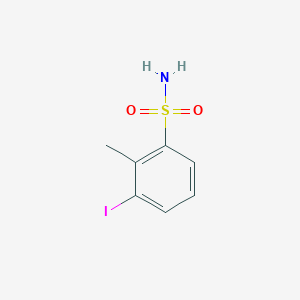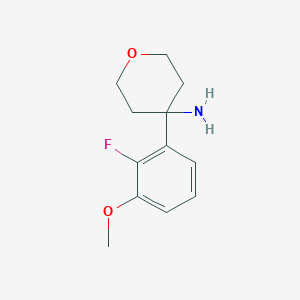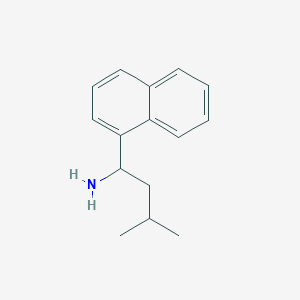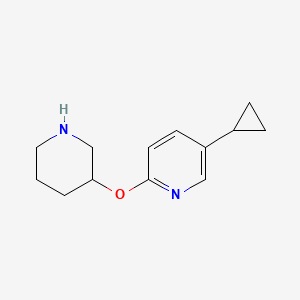
3-Iodo-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8INO2S It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylbenzene-1-sulfonamide typically involves the iodination of 2-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonamide group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to sulfonic acids or other oxidized derivatives.
Coupling Products: Aryl or alkyl-substituted benzene derivatives are typical products of coupling reactions.
Scientific Research Applications
3-Iodo-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylbenzene-1-sulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of nucleotides and, consequently, DNA synthesis in microorganisms, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methylbenzene-1-sulfonamide
- 3-Iodo-4-methylbenzene-1-sulfonamide
- 4-Iodo-2-methylbenzene-1-sulfonamide
Comparison
Compared to its similar compounds, 3-Iodo-2-methylbenzene-1-sulfonamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of the iodine atom at the 3-position and the methyl group at the 2-position can result in different steric and electronic effects, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C7H8INO2S |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
3-iodo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
WJTPXLPZZXYPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)

![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13232658.png)

![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
amine](/img/structure/B13232685.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13232693.png)

![2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid](/img/structure/B13232705.png)
![Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13232713.png)

![2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)
![1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13232722.png)

